molecular formula C35H66N2O11 B128162 Adddea CAS No. 146763-21-5

Adddea

Cat. No.: B128162
CAS No.: 146763-21-5
M. Wt: 690.9 g/mol
InChI Key: ZTAQKCQVXVRTAZ-UHFFFAOYSA-N
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Description

A proper introduction would require the following details, none of which are provided in the evidence:

  • Chemical identity: IUPAC name, molecular formula, structural diagram.
  • Properties: Physical (melting point, solubility) and chemical (reactivity, stability).
  • Applications: Industrial, pharmaceutical, or research uses.
  • Discovery/development: Synthesis pathways, patents, or key studies.

Example framework:

"Adddea (hypothetical name) is a [class of compound, e.g., chelating agent, organometallic complex] with applications in [specific field]. Its structure features [key functional groups or metal centers], enabling [unique reactivity or functionality].

Properties

CAS No.

146763-21-5

Molecular Formula

C35H66N2O11

Molecular Weight

690.9 g/mol

IUPAC Name

10-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,9-dihydroxy-12-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,7,9,11,13-pentamethyl-1-oxa-5-azacyclotetradecan-14-one

InChI

InChI=1S/C35H66N2O11/c1-13-25-34(8,42)18-36-17-19(2)15-33(7,41)30(48-32-27(38)24(37(10)11)14-20(3)44-32)21(4)28(22(5)31(40)46-25)47-26-16-35(9,43-12)29(39)23(6)45-26/h19-30,32,36,38-39,41-42H,13-18H2,1-12H3

InChI Key

ZTAQKCQVXVRTAZ-UHFFFAOYSA-N

SMILES

CCC1C(CNCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)(C)O

Canonical SMILES

CCC1C(CNCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)(C)O

Synonyms

10-aza-10-demethyl-9-deoxo-11-deoxyerythromycin A
10-aza-9-deoxo-11-deoxyerythromycin A
ADDDEA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Using and as templates for chemical comparisons, a rigorous analysis would involve:

Table 1: Key Properties of Adddea and Analogous Compounds

Property This compound Compound X Compound Y Source
Molecular Weight [Data needed] [Data needed] [Data needed]
Solubility (in water) [Data needed] [Data needed] [Data needed]
Thermal Stability (°C) [Data needed] [Data needed] [Data needed]
Primary Application [Data needed] [Data needed] [Data needed]

Critical Analysis Areas:

Structural Similarities/Differences :

  • Compare functional groups, metal coordination (if applicable), and stereochemistry.
  • Example: "Unlike Compound X, this compound lacks a sulfonate group, reducing its aqueous solubility but enhancing lipid membrane permeability ."

Performance Metrics :

  • Efficacy in applications (e.g., catalytic activity, binding affinity).
  • Example: "this compound achieves 85% yield in [reaction], outperforming Compound Y (72%) but requiring higher temperatures ."

Safety and Environmental Impact: Toxicity (e.g., LC50, NOAEL) and biodegradability. Example: "this compound’s LD50 of 450 mg/kg (oral, rats) is superior to Compound X (220 mg/kg), suggesting a safer profile ."

Methodological Guidance from Evidence

While direct data on this compound is absent, the evidence provides critical guidelines for structuring comparisons:

  • Data presentation : Use tables and figures to highlight key metrics ().
  • Referencing : Cite diverse, peer-reviewed sources ().
  • Critical synthesis : Contrast mechanisms, efficacy, and limitations ().

Limitations and Recommendations

The absence of this compound-specific data in the provided evidence underscores the need to:

Consult specialized chemical databases (e.g., SciFinder, Reaxys).

Review patents or industry reports for proprietary compound information.

Perform experimental studies to fill data gaps.

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